molecular formula C19H21N3O B11567107 5-(4-methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine

5-(4-methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine

Cat. No.: B11567107
M. Wt: 307.4 g/mol
InChI Key: APYWRZUXUPBEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a methylbenzyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 1-methylimidazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

5-(4-Methoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine can be compared with other imidazole derivatives such as:

    1-Methylimidazole: A simpler imidazole derivative without the methoxyphenyl and methylbenzyl groups.

    4-Methoxybenzylamine: An amine derivative with a methoxyphenyl group but lacking the imidazole ring.

    N-Benzylimidazole: An imidazole derivative with a benzyl group instead of the methylbenzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-N-[(4-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C19H21N3O/c1-14-4-6-15(7-5-14)12-20-19-21-13-18(22(19)2)16-8-10-17(23-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,20,21)

InChI Key

APYWRZUXUPBEED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.